molecular formula C25H40O4 B14791261 methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B14791261
M. Wt: 404.6 g/mol
InChI Key: WORLYKPLNOTUAH-QJXBERJBSA-N
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Description

Methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a bile acid derivative This compound is known for its complex structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core

Preparation Methods

The synthesis of methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps. One common synthetic route includes the esterification of the corresponding acid with methanol under acidic conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:

    Chemistry: Used as a model compound for studying bile acid chemistry.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including the treatment of metabolic disorders.

    Industry: Utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in lipid metabolism and cellular signaling. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be compared with other bile acid derivatives, such as:

Properties

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5-6,15-21,23,26-27H,7-14H2,1-4H3/t15?,16?,17?,18?,19?,20?,21?,23?,24-,25+/m0/s1

InChI Key

WORLYKPLNOTUAH-QJXBERJBSA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CC=CC4)C)O)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CC=CC4)C)O)O)C

Origin of Product

United States

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